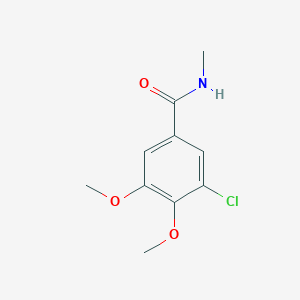

3-chloro-4,5-dimethoxy-N-methylbenzamide

Description

Properties

IUPAC Name |

3-chloro-4,5-dimethoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-12-10(13)6-4-7(11)9(15-3)8(5-6)14-2/h4-5H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLCLTGTGJRHGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C(=C1)Cl)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4,5-dimethoxy-N-methylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloro-4,5-dimethoxybenzoic acid.

Amidation Reaction: The 3-chloro-4,5-dimethoxybenzoic acid is reacted with N-methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4,5-dimethoxy-N-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

Substitution: Products include derivatives with different substituents replacing the chloro group.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include primary or secondary amines.

Scientific Research Applications

3-chloro-4,5-dimethoxy-N-methylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4,5-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various

Comparison with Similar Compounds

Cytotoxic Benzamide Derivatives

Several benzamide derivatives with chloro and methoxy substitutions exhibit notable cytotoxic activity. For example, (E)-3-(3-Chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one (5b) demonstrated potent cytotoxicity against MDA-MB-231 (breast cancer) and SK-N-MC (neuroblastoma) cell lines, with IC50 values of 7.56–25.04 µg/mL. This compound outperformed etoposide, a standard chemotherapeutic agent, in efficacy against these cell lines .

Table 1: Cytotoxic Activity of 3-Chloro-4,5-dimethoxybenzamide Analogs

| Compound | Cell Line (IC50, µg/mL) | Comparison to Etoposide | Reference |

|---|---|---|---|

| 5b | MDA-MB-231: 7.56; SK-N-MC: 25.04 | More effective | |

| Etoposide | MDA-MB-231: 9.72; SK-N-MC: 28.14 | Baseline |

Antiparasitic Analogs

A naphthoquinone analog featuring the 3-chloro-4,5-dimethoxyphenyl group showed antileishmanial activity against Leishmania major and antitrypanosomal activity against Trypanosoma brucei.

Structural Variants in Receptor Modulation

- 4-[3-Chloro-4,5-bis(cyclopentyloxy)benzamido]benzoic acid (42): This derivative, with cyclopentyloxy groups replacing methoxy substituents, was synthesized for retinoic acid receptor alpha (RARα) modulation.

Table 2: Structural and Functional Comparison of Benzamide Derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-4,5-dimethoxy-N-methylbenzamide, and how can purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves condensation of 3-chloro-4,5-dimethoxybenzaldehyde (a key precursor) with methylamine derivatives under controlled conditions. Catalysts like piperidine are often used in Knoevenagel-type condensations to form intermediates, followed by amidation . Purification requires column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and characterization via -NMR and -NMR to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : To confirm substituent positions and methylamide group integration .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- X-ray Crystallography : To resolve crystal packing and bond angles using programs like SHELXL (for refinement) and SHELXS (for structure solution) .

Q. How can researchers design bioassays to evaluate the biological activity of this compound?

- Methodological Answer : Prioritize target-specific assays:

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) with IC determination.

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to measure binding affinity ().

- Cellular Assays : Cytotoxicity screening (MTT assay) and apoptosis markers (flow cytometry) in relevant cell lines .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalysts) influence the yield and stereochemical outcomes of derivatives?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the chloro position. Elevated temperatures (80–120°C) improve reaction kinetics but may promote side reactions (e.g., demethylation). Catalysts like Pd(PPh) facilitate cross-coupling reactions for derivatization . Kinetic studies (e.g., time-resolved NMR) are recommended to optimize pathways .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamers in solution vs. static crystal structures). Use:

- Variable-Temperature NMR : To detect conformational flexibility.

- DFT Calculations : Compare experimental (X-ray) and computed bond lengths/angles.

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for challenging crystallographic datasets .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins.

- QSAR Models : Corolate substituent electronic parameters (Hammett σ) with activity data.

- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Key considerations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.